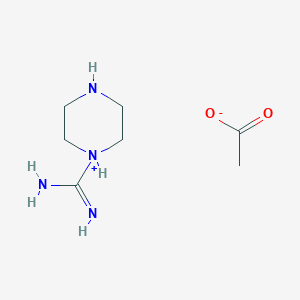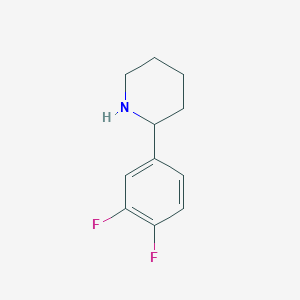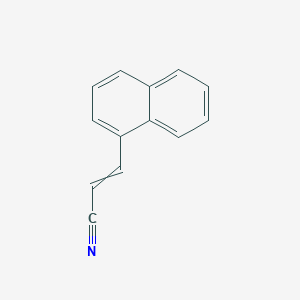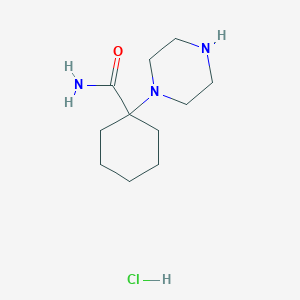![molecular formula C10H22O3Si B11723048 [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol is a compound that features an oxirane ring (epoxide) and a tert-butyldimethylsilyl (TBS) protecting group. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the TBS group, which can be selectively removed under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The oxirane ring can be introduced via an epoxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or other peracids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale protection and epoxidation reactions under controlled conditions to ensure high yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The TBS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: m-CPBA for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the oxirane ring.
Hydroxyl Compounds: From deprotection of the TBS group.
Applications De Recherche Scientifique
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and protective group make it valuable in multi-step organic syntheses.
Biology and Medicine
In synthetic glycobiology, [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol can act as both an aldol donor and acceptor, facilitating the production of complex carbohydrates .
Industry
The compound’s protective group and reactivity are leveraged in the production of pharmaceuticals and fine chemicals, where selective reactions are crucial.
Mécanisme D'action
The compound exerts its effects primarily through the reactivity of the oxirane ring and the protective nature of the TBS group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form diols or other derivatives. The TBS group protects hydroxyl functionalities during multi-step syntheses and can be removed under mild conditions using fluoride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
tert-Butyldimethylsilyl-protected alcohols: Commonly used in organic synthesis for protecting hydroxyl groups.
Uniqueness
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol is unique due to its combination of an oxirane ring and a TBS protecting group, which allows for selective reactions and protection of sensitive functionalities during complex syntheses.
Propriétés
Formule moléculaire |
C10H22O3Si |
|---|---|
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
[(2R,3S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)12-7-9-8(6-11)13-9/h8-9,11H,6-7H2,1-5H3/t8-,9+/m1/s1 |
Clé InChI |
GQXMFAIYVGQEJP-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H](O1)CO |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722983.png)






![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)


